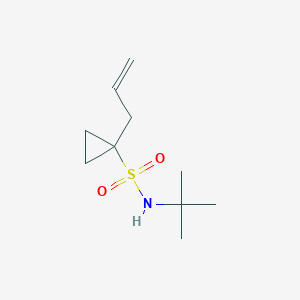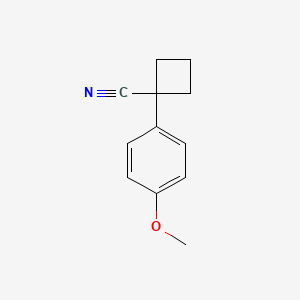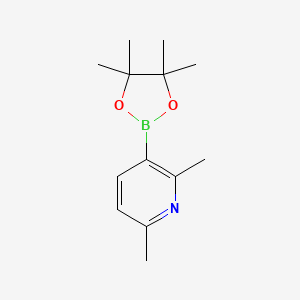
4-Acetoxy-3-bromobenzoic acid
Overview
Description
4-Acetoxy-3-bromobenzoic acid is an organic compound with the molecular formula C9H7BrO4. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by an acetoxy group and the hydrogen atom at the 3-position is replaced by a bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-3-bromobenzoic acid typically involves the acetylation of 4-hydroxy-3-bromobenzoic acid. The process can be carried out by reacting 4-hydroxy-3-bromobenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is usually conducted at elevated temperatures to ensure complete acetylation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxy-3-bromobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Hydrolysis: The acetoxy group can be hydrolyzed to yield 4-hydroxy-3-bromobenzoic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of palladium catalysts.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetoxy group.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products:
Substitution Reactions: Products would vary depending on the nucleophile used.
Hydrolysis: The major product is 4-hydroxy-3-bromobenzoic acid.
Oxidation and Reduction: Products would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Acetoxy-3-bromobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Acetoxy-3-bromobenzoic acid would depend on its specific application
Molecular Targets: It can target enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: The pathways would vary depending on the biological system and the specific target of the compound.
Comparison with Similar Compounds
4-Hydroxy-3-bromobenzoic acid: Similar structure but lacks the acetoxy group.
4-Acetoxybenzoic acid: Similar structure but lacks the bromine atom.
3-Bromobenzoic acid: Similar structure but lacks the acetoxy group.
Uniqueness: 4-Acetoxy-3-bromobenzoic acid is unique due to the presence of both the acetoxy and bromine substituents, which can impart distinct chemical and biological properties. This dual substitution can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
4-acetyloxy-3-bromobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-5(11)14-8-3-2-6(9(12)13)4-7(8)10/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQHBWNTRVUICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611813 | |
| Record name | 4-(Acetyloxy)-3-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72415-57-7 | |
| Record name | 4-(Acetyloxy)-3-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1321514.png)
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B1321515.png)

![2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine](/img/structure/B1321525.png)



![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)


